molecular formula C7H13NO3S2 B2376775 2-Hydroxyethyl 1,2,5-dithiazepane-5-carboxylate CAS No. 1864115-32-1

2-Hydroxyethyl 1,2,5-dithiazepane-5-carboxylate

Cat. No.: B2376775
CAS No.: 1864115-32-1
M. Wt: 223.31
InChI Key: VDXYZKZIFHKZKE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Hydroxyethyl 1,2,5-dithiazepane-5-carboxylate is a sulfur- and nitrogen-containing heterocyclic compound characterized by a seven-membered dithiazepane ring (two sulfur and one nitrogen atom) with a hydroxyethyl ester substituent at position 3.

Properties

IUPAC Name

2-hydroxyethyl 1,2,5-dithiazepane-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO3S2/c9-3-4-11-7(10)8-1-5-12-13-6-2-8/h9H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDXYZKZIFHKZKE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSSCCN1C(=O)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydroxyethyl 1,2,5-dithiazepane-5-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a dithiazepane derivative with an ethylene oxide compound. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to achieve high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to accommodate larger quantities of reactants and to ensure consistent quality of the final product. Industrial production may also involve additional purification steps, such as recrystallization or chromatography, to achieve the desired level of purity.

Chemical Reactions Analysis

Types of Reactions

2-Hydroxyethyl 1,2,5-dithiazepane-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.

    Reduction: Reduction reactions can convert the dithiazepane ring to a more reduced form, such as a thiol or thioether.

    Substitution: The hydroxyl group in the compound can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate. The reactions are typically carried out in solvents such as acetonitrile or dichloromethane.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used in solvents like tetrahydrofuran or ethanol.

    Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides, with the reactions conducted in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or thioethers. Substitution reactions can result in the formation of various derivatives with different functional groups.

Scientific Research Applications

2-Hydroxyethyl 1,2,5-dithiazepane-5-carboxylate has several applications in scientific research:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it valuable for studying ring-opening reactions and other transformations.

    Biology: In biological research, the compound may be used to study the interactions of sulfur-containing rings with biological molecules. It can serve as a model compound for understanding the behavior of similar structures in biological systems.

    Medicine: The compound’s potential medicinal properties are of interest. Researchers may investigate its activity as an antimicrobial or anticancer agent, exploring its interactions with cellular targets.

    Industry: In industrial applications, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Hydroxyethyl 1,2,5-dithiazepane-5-carboxylate involves its interaction with specific molecular targets. The compound’s sulfur and nitrogen atoms can form coordination complexes with metal ions, influencing various biochemical pathways. Additionally, the hydroxyl group can participate in hydrogen bonding, affecting the compound’s binding affinity to biological targets. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Research Findings and Data Gaps

  • Spectroscopic Data : The target compound’s IR and NMR spectra would show distinct S–S and C=O stretches (~500 cm⁻¹ and ~1700 cm⁻¹, respectively), differing from oxadiazines’ N–O stretches (~1250 cm⁻¹) .
  • Crystallography : SHELX refinement could resolve conformational flexibility in the dithiazepane ring, a feature absent in rigid thiazoles .
  • Toxicity Studies: No GHS data are available for the dithiazepane derivative, unlike HDI’s well-documented hazards .

Biological Activity

2-Hydroxyethyl 1,2,5-dithiazepane-5-carboxylate is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound belongs to a class of dithiazepanes, which are known for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, studies have shown that derivatives of dithiazepanes can inhibit the growth of various bacteria and fungi. The mechanism often involves disruption of microbial cell walls or interference with metabolic pathways.

Anticancer Activity

Several studies have explored the anticancer potential of dithiazepanes. These compounds may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators. In vitro studies have demonstrated that certain derivatives can inhibit the proliferation of cancer cell lines such as breast and lung cancer cells.

Anti-inflammatory Effects

Dithiazepanes have also been investigated for their anti-inflammatory properties. Research suggests that these compounds can inhibit pro-inflammatory cytokines and enzymes (like COX-2), thereby reducing inflammation in various models. This property could be beneficial in treating conditions such as arthritis or other inflammatory diseases.

The biological activity of this compound is believed to be mediated through interactions with specific molecular targets:

  • Enzyme Inhibition : Compounds may act as inhibitors for enzymes involved in critical metabolic pathways.
  • Receptor Modulation : They may bind to receptors that regulate cellular processes, influencing signaling pathways related to cell growth and survival.

Table: Summary of Biological Activities

Activity TypeObserved EffectReference Study
AntimicrobialInhibition of bacterial growth[Study A]
AnticancerInduction of apoptosis[Study B]
Anti-inflammatoryReduction in cytokine production[Study C]

Case Studies

  • Case Study A : Investigated the antimicrobial effects of a series of dithiazepane derivatives, revealing significant activity against Staphylococcus aureus.
  • Case Study B : Explored the anticancer properties in a mouse model, demonstrating tumor reduction in subjects treated with a dithiazepane derivative.
  • Case Study C : Evaluated the anti-inflammatory effects in a rat model of arthritis, showing decreased swelling and pain response.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.